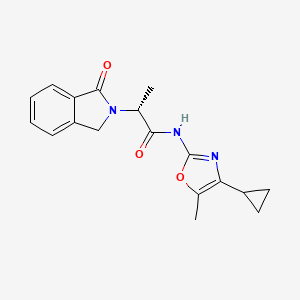![molecular formula C19H21N3O2 B7349781 2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide](/img/structure/B7349781.png)
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide, commonly known as IMMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMMA is a synthetic compound that belongs to the class of indazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of IMMA is not fully understood. However, studies have suggested that IMMA exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of the PI3K/AKT/mTOR signaling pathway. IMMA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and down-regulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
IMMA has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. IMMA has been reported to induce apoptosis in cancer cells, protect neurons from oxidative stress-induced cell death, and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IMMA has several advantages for lab experiments, including its potent anti-cancer activity, neuroprotective effects, and anti-inflammatory properties. However, IMMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For research include the development of more efficient synthesis methods, investigating the molecular mechanisms underlying its effects, and exploring its potential applications in other fields.
Synthesemethoden
IMMA can be synthesized using various methods, including the reaction of 2-bromoacetyl indazole with 1-(4-methoxy-3-methylphenyl) ethylamine in the presence of a base. Another method involves the reaction of 2-(2-aminophenyl) indazole with 2-bromo-N-(1-(4-methoxy-3-methylphenyl) ethyl) acetamide in the presence of a catalyst. The purity and yield of IMMA can be improved by using different purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
IMMA has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. IMMA has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. IMMA has also been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-15(8-9-18(13)24-3)14(2)20-19(23)12-22-11-16-6-4-5-7-17(16)21-22/h4-11,14H,12H2,1-3H3,(H,20,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMKBTGOXCCTJI-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)CN2C=C3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC(=O)CN2C=C3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7349702.png)

![2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide](/img/structure/B7349720.png)
![4-chloro-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7349723.png)
![N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B7349731.png)

![(2R,3R)-2-(1-methylimidazol-2-yl)-N-[3-(1,2-oxazol-3-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7349746.png)
![(2R)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[(6-oxo-1H-pyridin-2-yl)methyl]propanamide](/img/structure/B7349751.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-pyrazolo[3,4-b]pyridin-1-ylacetamide](/img/structure/B7349773.png)
![N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7349783.png)
![(2S,3S)-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]-2-pyridin-3-yloxolane-3-carboxamide](/img/structure/B7349794.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide](/img/structure/B7349810.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(1-methylindazol-3-yl)acetamide](/img/structure/B7349819.png)
![2-(benzimidazol-1-yl)-N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B7349827.png)